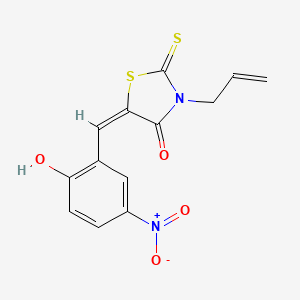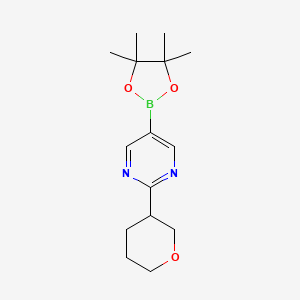
1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines hydrazide, piperazine, and phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2,2-bis(4-hydroxyphenyl)propane:
2,2-bis(4-hydroxy-3-methylphenyl)propane: This compound features methyl-substituted phenyl groups but differs in its overall structure.
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane: Another related compound with additional methyl groups on the phenyl rings.
Uniqueness
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is unique due to its combination of hydrazide, piperazine, and phenyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
128156-87-6 |
|---|---|
分子式 |
C23H30N4O3 |
分子量 |
410.5 g/mol |
IUPAC名 |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)23(30,20-10-6-18(2)7-11-20)22(29)25-24-21(28)16-27-14-12-26(3)13-15-27/h4-11,30H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
InChIキー |
IBKGYLGGLNADHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CN3CCN(CC3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713203.png)
![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)




![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)

![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)

![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)
